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Allylglucosinolate -

Allylglucosinolate

Catalog Number: EVT-1575954
CAS Number:
Molecular Formula: C10H16NO9S2-
Molecular Weight: 358.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sinigrin(1-) is an alkenylglucosinolate that is the conjugate base of sinigrin. It is a conjugate base of a sinigrin.
Overview

Allylglucosinolate is a sulfur-containing compound classified as a glucosinolate, a group of natural compounds primarily found in plants of the Brassicaceae family, such as mustard, cabbage, and broccoli. These compounds are known for their potential health benefits, including anti-cancer properties and modulation of various biological processes. Allylglucosinolate is particularly noted for its role in plant defense mechanisms against pests and pathogens.

Source

Allylglucosinolate is predominantly sourced from cruciferous vegetables. It can be extracted from seeds, roots, and leaves of plants like Brassica oleracea (common cabbage), Brassica rapa (turnip), and Sinapis alba (white mustard). The concentration of allylglucosinolate varies significantly among different plant parts and species, influenced by factors such as growth conditions and genetic variations.

Classification

Glucosinolates, including allylglucosinolate, can be classified based on their side-chain structures. Allylglucosinolate specifically belongs to the aliphatic glucosinolates due to its structure containing an allyl group. This classification is crucial for understanding their biosynthesis and biological activities.

Synthesis Analysis

Methods

Allylglucosinolate can be synthesized both naturally through plant biosynthesis and artificially via chemical methods.

  1. Natural Biosynthesis: In plants, allylglucosinolate is synthesized from the amino acid methionine through a series of enzymatic reactions involving cytochrome P450 enzymes. The process includes:
    • Chain Elongation: Involves the addition of methylene groups to the amino acid.
    • Conversion to Aldoximes: The amino acid is oxidized to form aldoximes.
    • Formation of Glucosinolates: The aldoxime undergoes further transformations to yield glucosinolates .
  2. Chemical Synthesis: Chemical methods for synthesizing allylglucosinolate typically involve:
    • Electrophilic Glucosyl Donors: Utilizing glucosyl donors in reactions with thiohydroxamic acids.
    • Hydroximate Disconnection: This method allows for the formation of glucosinolates by connecting glucose moieties with aglucone structures .

Technical Details

The synthesis may require specific reagents and conditions, including temperature control and pH adjustments, to optimize yield and purity. Techniques such as liquid chromatography are often employed for purification after synthesis.

Molecular Structure Analysis

Structure

Allylglucosinolate has a specific molecular structure characterized by the following components:

  • Molecular Formula: C7_7H9_9N\O9_9S
  • Molecular Weight: Approximately 177.22 g/mol
  • Structural Features: It contains a glucose moiety linked to an allyl group via a sulfonate bond.

Data

The structural analysis can be confirmed using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry. These methods provide insights into the arrangement of atoms within the molecule and confirm its identity.

Chemical Reactions Analysis

Reactions

Allylglucosinolate undergoes hydrolysis in the presence of myrosinase enzymes, leading to the formation of various products, including:

  • Allyl Isothiocyanate: Known for its pungent flavor and potential health benefits.
  • Glucose: Released during the hydrolysis process.

Technical Details

The reaction mechanism involves the cleavage of the glucosinolate bond catalyzed by myrosinase, which facilitates the conversion into bioactive compounds that exhibit antimicrobial properties and may influence cancer cell metabolism .

Mechanism of Action

Process

The biological activity of allylglucosinolate is primarily attributed to its hydrolysis products. Upon enzymatic breakdown:

  • Allyl Isothiocyanate acts as a signaling molecule that can induce apoptosis in cancer cells.
  • It also modulates various cellular pathways involved in inflammation and detoxification processes.

Data

Research indicates that allyl isothiocyanate exhibits anti-cancer properties by inhibiting tumor growth in preclinical studies, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically found as a colorless liquid or crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Sensitive to heat and pH changes; stability decreases under acidic conditions.
  • Reactivity: Reacts readily with nucleophiles due to its electrophilic nature.

Relevant Data or Analyses

The stability of allylglucosinolate can be assessed through degradation studies under various environmental conditions, highlighting its potential shelf-life in food products .

Applications

Scientific Uses

Allylglucosinolate has garnered attention for its potential applications in:

  • Nutraceuticals: Used as a dietary supplement for cancer prevention.
  • Food Industry: Employed for flavor enhancement due to its pungent taste.
  • Agriculture: Investigated for use as a natural pesticide due to its insecticidal properties.

Research continues to explore its efficacy in various fields, emphasizing the need for further studies to fully understand its health benefits and applications in food technology.

Biosynthesis and Metabolic Pathways

Precursor Amino Acids and Chain Elongation Mechanisms

Allylglucosinolate (sinigrin) originates from the amino acid methionine, which undergoes a specialized chain elongation process unique to glucosinolate biosynthesis. This pathway initiates with the deamination of methionine to 2-oxo-4-methylthiobutyrate by branched-chain amino acid aminotransferases (BCATs) [1] [7]. The resulting 2-oxo acid enters an elongation cycle analogous to leucine biosynthesis, where methylthioalkylmalate synthase (MAM) catalyzes the condensation with acetyl-CoA. Subsequent isomerization by isopropylmalate isomerase (IPMI) and oxidative decarboxylation by isopropylmalate dehydrogenase (IPMDH) yield homo-methionine derivatives with extended side chains [1] [7]. For allylglucosinolate specifically, three methylene groups are added to methionine, producing dihomomethionine (5C chain) as the immediate precursor. This elongation occurs primarily in chloroplasts, with intermediates shuttled between cellular compartments via specialized transporters like the bile acid transporter (BAT5) [7]. The elongation cycle consumes significant photosynthetic energy, accounting for up to 15% of total energy expenditure in glucosinolate-producing plants [7].

Table 1: Key Enzymes in Methionine Chain Elongation for Allylglucosinolate

EnzymeFunctionSubcellular LocalizationNumber of Methylene Groups Added
Branched-chain amino acid aminotransferase (BCAT)Methionine deamination to 2-oxo acidCytosol-
Methylthioalkylmalate synthase (MAM)Condensation with acetyl-CoAChloroplast1 per cycle
Isopropylmalate isomerase (IPMI)Isomerization of intermediatesChloroplast-
Isopropylmalate dehydrogenase (IPMDH)Oxidative decarboxylationChloroplast-

Enzymatic Regulation: AOP2 and GSTF11 Roles

The core glucosinolate structure forms via cytochrome P450 enzymes (CYP79F1, CYP83A1) that convert elongated methionine to aldoxime and activated forms. S-glucosyltransferases (UGT74B1) and sulfotransferases (SOT16/18) then complete the core structure [1] [2]. Allylglucosinolate biosynthesis is distinguished by the decisive side-chain modification catalyzed by 2-oxoglutarate-dependent dioxygenase (AOP2). AOP2 specifically converts methylsulfinylalkyl glucosinolates (e.g., glucoraphanin) to allylglucosinolate via desulfuration, forming the characteristic terminal double bond [1] [4]. Natural variation in AOP2 gene expression explains the presence or absence of allylglucosinolate across Arabidopsis accessions, with knockout variants accumulating precursor glucosinolates instead [4].

Glutathione-S-transferases (GSTs) facilitate critical conjugation steps. GSTF11 and GSTU20 mediate glutathione conjugation during core structure formation, acting as non-redundant sulfur donors. CRISPR/Cas9 knockout mutants reveal that gstf11 and gstu20 mutants exhibit 30–50% reductions in aliphatic glucosinolates, with double mutants showing additive effects, indicating dosage-dependent functionality [8]. These GSTs are regulated transcriptionally by MYB28 factors, linking them to sulfur assimilation pathways [8].

Table 2: Key Enzymes in Allylglucosinolate Modification and Conjugation

EnzymeFunctionSubcellular LocalizationMutant Phenotype
AOP2Conversion of methylsulfinylalkyl precursors to allylglucosinolateCytosolLoss of allylglucosinolate
GSTF11Glutathione conjugation during core structure synthesisCytosol30% reduction in aliphatic glucosinolates
GSTU20Glutathione conjugation during core structure synthesisCytosol50% reduction in aliphatic glucosinolates

Compartmentalization and Transport Mechanisms

Glucosinolate biosynthesis involves multiple organelles, necessitating precise transport mechanisms. Chain elongation occurs in chloroplasts, while core structure assembly occurs in the cytosol. The final allylglucosinolate is stored in vacuoles or specialized S-cells adjacent to phloem vessels [3] [7]. Transporters govern this spatial organization:

  • Bile Acid Transporters (BAT5): Export elongated 2-oxo acids from chloroplasts to the cytosol [7].
  • UMAMIT (Uncharacterized Membrane Amino Acid Transporter) Family: Facilitates glucosinolate efflux from biosynthetic cells into the apoplast. Arabidopsis UMAMIT14/15/28/29 mutants accumulate glucosinolates in source tissues [3].
  • Glucosinolate Transporters (GTR1/NPF2.10 and GTR2/NPF2.11): High-affinity proton symporters that load apoplastic glucosinolates into phloem sap for long-distance transport. gtr1gtr2 double mutants show 98% reduction in seed glucosinolates but increased accumulation in leaf margins and epidermis due to disrupted source-sink partitioning [3].

This compartmentalization prevents enzymatic hydrolysis by myrosinases, which are sequestered in idioblasts. Tissue damage triggers the "mustard oil bomb" reaction, mixing allylglucosinolate with myrosinase to produce bioactive allyl isothiocyanate [9].

Table 3: Transport Mechanisms for Allylglucosinolate

TransporterTypeFunctionMutant Phenotype
BAT5Chloroplast exporterExports elongated 2-oxo acids to cytosolReduced glucosinolate biosynthesis
UMAMITsUniporterCellular efflux to apoplastAccumulation in biosynthetic cells
GTR1/GTR2H⁺-coupled symporterPhloem loading for long-distance transportLoss of seed glucosinolates; leaf accumulation

Evolutionary Divergence in Biosynthetic Pathways Across Brassicales

Allylglucosinolate distribution showcases lineage-specific adaptations within Brassicales. Arabidopsis thaliana accessions exhibit a bimodal presence of allylglucosinolate due to AOP2 polymorphisms, with ~30% of accessions lacking it entirely [4]. In contrast, Brassica juncea (leaf mustard) universally accumulates high sinigrin concentrations (up to 27.47 µmol·g⁻¹) due to stabilized AOP2 orthologs [10]. Evolutionary analyses reveal:

  • Gene Duplication Events: Brassica species retain multiple AOP2 paralogs absent in Arabidopsis, enhancing pathway robustness [2].
  • Enzyme Neofunctionalization: Myrosinase (TGG) isoforms in Brassica exhibit tissue-specific expression (e.g., root vs. shoot myrosinases) absent in basal Brassicales [9].
  • Loss of Side-Chain Modifiers: Capparis and Cleome species lack functional AOP2 orthologs, instead accumulating precursor glucosinolates [2].
  • Epithiospecifier Protein (ESP) Coevolution: Brassica ESPs redirect allylglucosinolate hydrolysis toward epithionitriles instead of isothiocyanates, a trait absent in Arabidopsis [10]. This divergence optimizes chemical defense against local herbivore communities.

Table 4: Evolutionary Variation in Allylglucosinolate Metabolism Across Brassicales

SpeciesAOP2 StatusAllylglucosinolate ConcentrationKey Hydrolysis Products
Arabidopsis thaliana (Col-0)Natural knockoutUndetectableN/A
Arabidopsis lyrataFunctionalHigh (∼150 µmol·g⁻¹ FW)Allyl isothiocyanate
Brassica junceaFunctional paralogsUp to 27.47 µmol·g⁻¹ DWAllyl isothiocyanate/epithionitriles
Capparis spinosaAbsentUndetectableMethylthioalkyl glucosinolates

Properties

Product Name

Allylglucosinolate

IUPAC Name

[(Z)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbut-3-enylideneamino] sulfate

Molecular Formula

C10H16NO9S2-

Molecular Weight

358.4 g/mol

InChI

InChI=1S/C10H17NO9S2/c1-2-3-6(11-20-22(16,17)18)21-10-9(15)8(14)7(13)5(4-12)19-10/h2,5,7-10,12-15H,1,3-4H2,(H,16,17,18)/p-1/b11-6-/t5-,7-,8+,9-,10+/m1/s1

InChI Key

PHZOWSSBXJXFOR-GLVDENFASA-M

SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Synonyms

myronate
sinigrin
sinigrin, monopotassium salt

Canonical SMILES

C=CCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C=CC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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